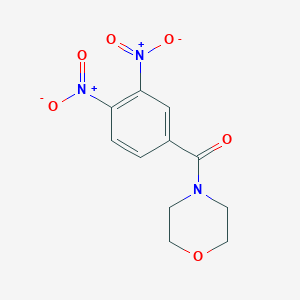

(3,4-Dinitrophenyl)(morpholino)methanone

Description

BenchChem offers high-quality (3,4-Dinitrophenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dinitrophenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dinitrophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)8-1-2-9(13(16)17)10(7-8)14(18)19/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZLWWJIFPMIJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516135 |

Source

|

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65003-28-3 |

Source

|

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Characterization and Reactivity Profile of (3,4-Dinitrophenyl)(morpholino)methanone

Executive Summary

(3,4-Dinitrophenyl)(morpholino)methanone is a specialized electrophilic scaffold used primarily in medicinal chemistry as a precursor for synthesizing polysubstituted benzamides. Structurally, it consists of a 3,4-dinitrobenzoyl core amidated with morpholine. The compound is characterized by its high reactivity toward nucleophilic aromatic substitution (

Physicochemical Specifications

The following data summarizes the core physical and chemical identifiers for the compound.

| Property | Specification |

| IUPAC Name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone |

| Molecular Formula | |

| Molecular Weight | 281.22 g/mol |

| Physical State | Solid (typically yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Predicted LogP | ~0.8 – 1.2 (Lipophilic/Hydrophilic balance) |

| H-Bond Donors/Acceptors | 0 Donors / 6 Acceptors |

| Key Functional Groups | Nitro ( |

Synthetic Protocol: Acylation Route

The most robust synthesis involves the activation of 3,4-dinitrobenzoic acid followed by amidation. This method avoids the use of unstable intermediates and ensures high yield.

Reagents & Materials

-

Precursor: 3,4-Dinitrobenzoic acid (CAS 528-45-0).

-

Activator: Thionyl chloride (

) or Oxalyl chloride ( -

Nucleophile: Morpholine (CAS 110-91-8).[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Suspend 3,4-dinitrobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

-

Stir at room temperature for 2 hours until gas evolution (

, -

Checkpoint: Evaporate a small aliquot to confirm formation of the yellow solid acid chloride.

-

-

Amidation:

-

Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Cool to 0°C.

-

Add a mixture of morpholine (1.1 eq) and

(1.5 eq) dropwise over 30 minutes. Caution: Exothermic reaction. -

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup & Purification:

-

Wash the organic layer with 1M HCl (to remove excess morpholine), saturated

(to remove unreacted acid), and brine. -

Dry over

, filter, and concentrate in vacuo. -

Recrystallize from Ethanol/Hexane if necessary.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis pathway from benzoic acid precursor to final morpholine amide.

Reactivity Profile: Regioselective

The defining feature of (3,4-dinitrophenyl)(morpholino)methanone is its reactivity as an electrophile in Nucleophilic Aromatic Substitution (

Mechanistic Logic

The molecule possesses two nitro groups on the benzene ring. The reactivity is governed by the electronic activation provided by the substituents:

-

C-4 Position: Activated by the ortho-nitro group (at C-3) and the para-carbonyl group (amide).

-

C-3 Position: Activated by the ortho-nitro group (at C-4) and the meta-carbonyl group.

Experimental Application: Library Synthesis

Researchers use this scaffold to introduce diversity at the 4-position while retaining the 3-nitro group for subsequent reduction (to an aniline) and further functionalization.

Protocol for

-

Dissolve (3,4-dinitrophenyl)(morpholino)methanone in DMF or DMSO.

-

Add nucleophile (e.g., primary amine, 1.2 eq) and base (

, 2.0 eq). -

Heat to 60-80°C. Monitoring by LC-MS is critical as higher temperatures may lead to bis-substitution or degradation.

-

The product is the 4-substituted-3-nitrobenzamide.

Reactivity Pathway Diagram

Figure 2: Mechanism of Regioselective Nucleophilic Aromatic Substitution (

Safety & Handling

-

Energetic Materials: As a polynitro aromatic compound, this substance possesses intrinsic energy. While dinitro compounds are generally stable, they should not be subjected to excessive heat, friction, or shock.

-

Toxicity: Morpholine derivatives can be skin sensitizers. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

-

Synthesis of Benzamides: Rubino, S., et al. "Amidation of benzoyl chloride with morpholine." ChemSpider Synthetic Pages, 2004. Link

- Regioselectivity: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951.

-

Nitro Activation: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link

-

Analogous Synthesis: "Synthesis of (3,4-dinitrophenyl)(4-methylpiperazin-1-yl)methanone." Google Patents (KR20180015255A). Link

Sources

(3,4-Dinitrophenyl)(morpholino)methanone structure and IUPAC name

This guide details the chemical identity, synthesis, and application of (3,4-Dinitrophenyl)(morpholino)methanone , a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors.

Chemical Identity & Structural Analysis[1]

This compound represents a morpholine amide derivative of 3,4-dinitrobenzoic acid . Its structural architecture combines the electron-deficient 3,4-dinitrophenyl core with the solubilizing, polar morpholine ring. This specific substitution pattern renders the phenyl ring highly susceptible to both reduction (to diamines) and nucleophilic aromatic substitution (

| Property | Data |

| IUPAC Name | (3,4-dinitrophenyl)(morpholin-4-yl)methanone |

| Common Synonyms | 3,4-Dinitrobenzoyl morpholine; 4-(3,4-Dinitrobenzoyl)morpholine |

| Molecular Formula | |

| Molecular Weight | 281.22 g/mol |

| Physical State | Beige solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

| Key Moiety | 3,4-Dinitro motif (precursor to o-phenylenediamine) |

Structural Significance

The 3,4-dinitro arrangement is sterically crowded but electronically synergistic. Both nitro groups strongly withdraw electron density, deactivating the ring toward electrophilic attack but activating it for nucleophilic attack. The amide carbonyl further withdraws density, making the 4-position nitro group particularly labile to nucleophilic displacement if not carefully managed during synthesis.

Synthetic Pathways & Process Chemistry

The synthesis follows a classical Schotten-Baumann type acylation, but requires strict temperature control due to the energetic nature of polynitro aromatics.

Protocol: Two-Step Acylation

Step 1: Activation of 3,4-Dinitrobenzoic Acid

The carboxylic acid is converted to the acid chloride to overcome the poor nucleophilicity of the morpholine nitrogen against a deactivated benzoate.

-

Reagents: 3,4-Dinitrobenzoic acid (1.0 eq), Thionyl Chloride (

, 1.3 eq), DMF (catalytic). -

Solvent: THF (Tetrahydrofuran).

-

Conditions: Reflux for 2.5 – 3 hours.

-

Mechanism: The catalytic DMF forms a Vilsmeier-Haack type chloroiminium intermediate with

, which rapidly converts the carboxylic acid to the acid chloride. -

Process Note: Evaporation of excess

is critical to prevent the formation of morpholine hydrochloride salts in the next step.

Step 2: Amidation (Morpholine Coupling)

-

Reagents: Morpholine (1.5 eq), Triethylamine (

, 1.1 eq).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: THF.

-

Temperature: Critical Control Point. Addition at 0–5 °C; Reaction at 0–10 °C.[2][1]

-

Protocol:

-

Cool the acid chloride solution to <5 °C.

-

Add

slowly (exothermic scavenger of HCl). -

Add morpholine dropwise. The reaction is rapid and exothermic.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Quench: Dilute with water to precipitate the product.

-

Isolation: Filtration of the beige solid.

-

Synthesis Workflow Diagram

[4]

Reactivity Profile & Downstream Applications

This compound is rarely the final API; it is a high-value intermediate . Its primary utility lies in its ability to be selectively reduced or functionalized.

A. Chemoselective Reduction (Amide vs. Nitro)

A major challenge in organic synthesis is reducing an amide carbonyl in the presence of nitro groups, which are easily reduced to amines.

-

Reaction: Reduction of the carbonyl to a methylene group (

). -

Reagents:

with -

Mechanism: The Lewis acid (

) activates the amide oxygen, allowing the borohydride to attack the carbonyl carbon without reducing the nitro groups (which typically require catalytic hydrogenation or metal/acid conditions).

B. Scaffold for Benzimidazoles

The 3,4-dinitro motif is the precursor to 3,4-diaminophenyl systems.

-

Hydrogenation:

, Pd/C reduces both nitro groups to amines.[4] -

Cyclization: The resulting diamine reacts with carboxylic acids, aldehydes, or urea derivatives to close the imidazole ring.

-

Application: This pathway is fundamental in synthesizing Aurora kinase inhibitors and other oncology targets (e.g., AT9283 analogs).

Reactivity Flowchart

Safety & Handling (HSE)

Working with polynitro aromatics requires rigorous safety protocols.

-

Energetics: Dinitro compounds possess high decomposition energies. While the morpholine amide is more stable than the parent acid chloride, it should not be subjected to temperatures >100 °C without DSC (Differential Scanning Calorimetry) validation.

-

Sensitization: Morpholine derivatives and nitroaromatics are potential skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Incompatibility: Avoid contact with strong bases (hydroxides) at high temperatures, which can trigger nucleophilic aromatic substitution or uncontrollable decomposition.

References

-

Wyatt, P. G., et al. (2006). Pyrazole compounds that modulate the activity of CDK, GSK and Aurora kinases. World Intellectual Property Organization. Patent WO2006070195A1.

-

Astex Therapeutics Ltd. (2007). Pharmaceutical compounds (Aurora Kinase Inhibitors). World Intellectual Property Organization. Patent WO2007077435A1.

-

National Center for Biotechnology Information. (2025). 3,4-Dinitrobenzoic acid (Precursor Data). PubChem Compound Summary.

Sources

- 1. WO2007077435A1 - Pharmaceutical compounds - Google Patents [patents.google.com]

- 2. WO2006070195A1 - Pyrazole compounds that modulate the activity of cdk, gsk and aurora kinases - Google Patents [patents.google.com]

- 3. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US20100055094A1 - Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea - Google Patents [patents.google.com]

Synthetic Utility, Reactivity Profiling, and Pharmacological Context[1][2]

Executive Summary

(3,4-Dinitrophenyl)(morpholino)methanone (commonly 4-(3,4-Dinitrobenzoyl)morpholine ) is a specialized electrophilic scaffold used primarily as an intermediate in medicinal chemistry. Unlike its symmetric isomer (3,5-dinitro), which is often investigated for direct antimicrobial activity (specifically DprE1 inhibition in M. tuberculosis), the 3,4-dinitro variant is valued for its unique regioselective reactivity . The presence of two nitro groups in an ortho relationship, combined with a para carbonyl withdrawer, renders the 4-position nitro group highly labile to nucleophilic aromatic substitution (

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound functions as a "masked" diamine or a reactive electrophile depending on the reaction conditions.

Table 1: Compound Identification & Properties

| Feature | Data / Description |

| IUPAC Name | (3,4-dinitrophenyl)(morpholin-4-yl)methanone |

| Common Synonyms | 4-(3,4-Dinitrobenzoyl)morpholine; 3,4-Dinitro-N-morpholinobenzamide |

| CAS Number | Not widely indexed as a commodity chemical; structurally related to 133339-10-3 (3,5-isomer) |

| Molecular Formula | |

| Molecular Weight | 281.22 g/mol |

| Core Moiety | Morpholine amide (solubilizing group) + 3,4-Dinitrobenzene (electrophilic core) |

| Predicted LogP | ~0.7 (Modestly lipophilic, enhanced water solubility via morpholine oxygen) |

| H-Bond Acceptors | 6 (Nitro oxygens + Morpholine oxygen + Amide oxygen) |

Structural Analysis

The molecule consists of a morpholine ring attached via an amide linkage to a 3,4-dinitrobenzene ring.

-

Morpholine Ring: Acts as a solubility handle. In drug design, morpholines are often introduced to lower

and prevent metabolic oxidation compared to piperidines. -

3,4-Dinitro Motif: The critical reactive center. The nitro group at position 4 is activated by the electron-withdrawing nature of the carbonyl group (para) and the second nitro group (ortho). This creates a significant dipole and makes C4 a "soft" electrophile.

Part 2: Synthetic Pathways[7][14]

The synthesis of (3,4-Dinitrophenyl)(morpholino)methanone is typically achieved via Schotten-Baumann acylation. This protocol is preferred over direct coupling reagents (EDC/NHS) for nitro-aromatics to avoid side reactions involving the nitro groups.

Protocol 1: Acid Chloride Activation Route

Objective: Synthesis of 4-(3,4-Dinitrobenzoyl)morpholine from 3,4-dinitrobenzoic acid.

Reagents:

-

3,4-Dinitrobenzoic acid (1.0 eq)

-

Thionyl chloride (

) (5.0 eq) or Oxalyl chloride (1.2 eq) + DMF (cat.) -

Morpholine (1.1 eq)[1]

-

Triethylamine (

) (2.5 eq) or Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: Suspend 3,4-dinitrobenzoic acid in anhydrous DCM under

atmosphere. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.-

Mechanistic Note: The catalytic DMF forms a Vilsmeier-Haack intermediate, accelerating the formation of the acid chloride.

-

-

Reflux: Allow the mixture to warm to room temperature (RT) and stir until gas evolution (

, -

Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

-

Addition: Add a solution of morpholine and

in DCM dropwise. Caution: Exothermic. -

Workup: Stir at RT for 4 hours. Wash the organic layer with 1M

(to remove excess amine), saturated -

Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (EtOAc/Hexanes).

Caption: Figure 1. Step-wise synthesis via acid chloride activation to ensure high yield and purity.

Part 3: Reactivity & Related Compounds (The "Value Add")

The true utility of this compound lies in its ability to serve as a parent scaffold for Library Generation .

1. Regioselective

(Nucleophilic Aromatic Substitution)

The 4-nitro group is significantly more electrophilic than the 3-nitro group.

-

Why? The 4-position is para to the carbonyl (a strong resonance withdrawer) and ortho to the 3-nitro group (inductive withdrawer). The 3-position is meta to the carbonyl, receiving less activation.

-

Application: Reaction with primary amines (

) or thiols yields 4-amino-3-nitrobenzamides .-

Related Compound:4-(Cyclopropylamino)-3-nitro-N-morpholinobenzamide .

-

2. Reductive Cyclization (Benzimidazole Synthesis)

Reduction of the nitro groups (using

-

Reaction: Condensation of the diamine with aldehydes or carboxylic acids closes the ring to form Benzimidazoles .

-

Relevance: Benzimidazoles are "privileged structures" in drug discovery, found in anthelmintics (Albendazole) and proton pump inhibitors (Omeprazole).

3. Related Isomers & Analogs

-

3,5-Dinitro Isomer (CAS 133339-10-3):

-

Difference: Symmetric. Both nitro groups are chemically equivalent and stable.

-

Use: Investigated as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[2]

-

-

Piperazine Analogs:

-

Replacing morpholine with N-methylpiperazine changes the solubility profile and introduces a basic center, often improving pharmacokinetic properties (bioavailability).

-

Caption: Figure 2.[3] Divergent synthesis pathways transforming the scaffold into bioactive benzimidazoles or amino-nitro probes.

Part 4: Safety & Handling (Energetic Materials)

Polynitro aromatics possess high energy potential. While benzamides are generally stable, the 3,4-dinitro motif requires specific precautions.

-

Thermal Stability: Do not heat neat (undiluted) material above 100°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.

-

Chemical Compatibility: Avoid contact with strong reducing agents (hydrazine) unless under controlled conditions, as this can trigger rapid, exothermic decomposition.

-

Skin Sensitization: Dinitro-chlorobenzene derivatives are potent sensitizers (induce contact dermatitis). Treat the amide derivative with similar caution; use double-gloving (Nitrile) and work in a fume hood.

Part 5: References

-

Tuberculosis Drug Discovery (DprE1 Inhibitors):

-

Nucleophilic Aromatic Substitution Mechanisms:

-

Title: Nucleophilic Aromatic Substitution (

): Mechanism and Regioselectivity. -

Source: Master Organic Chemistry.

-

Context: Explains the regioselectivity rules governing the displacement of the 4-nitro group.

-

URL:[Link]

-

-

Morpholine in Medicinal Chemistry:

-

Title: Morpholine as a privileged structure in medicinal chemistry.

-

Source: Kour, D., et al. (2017). Mini-Reviews in Medicinal Chemistry.

-

Context: Validates the choice of morpholine as a solubilizing pharmacophore.

-

URL:[Link]

-

-

Synthesis of Nitrobenzamides:

Sources

- 1. 4-(3,5-Dinitrobenzoyl)morpholine | C11H11N3O6 | CID 351139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Structure-Activity Relationship of (3,4-Dinitrophenyl)(morpholino)methanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The (3,4-dinitrophenyl)(morpholino)methanone scaffold represents a compelling starting point for medicinal chemistry campaigns, combining the well-defined bioactivity of the dinitrophenyl moiety with the favorable pharmacokinetic properties often conferred by the morpholine ring. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) for this class of compounds. We will dissect the synthesis, potential biological applications, and the nuanced effects of structural modifications on the potency and selectivity of these derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Rationale for Investigating (3,4-Dinitrophenyl)(morpholino)methanone Derivatives

The convergence of two key structural motifs, the dinitrophenyl group and the morpholine ring, within the (3,4-dinitrophenyl)(morpholino)methanone core structure presents a unique opportunity for the development of novel bioactive agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, bioavailability, and metabolic stability.[1] Its ability to improve the pharmacokinetic profile of a molecule makes it an attractive component in drug design.[1][2] The morpholine ring's structural features provide an optimal balance of basicity and lipophilicity, contributing to improved aqueous and lipid solubility.[1]

On the other hand, the dinitrophenyl group is known to elicit a range of biological responses. Notably, 2,4-dinitrophenol (DNP) is a classic mitochondrial uncoupler, dissipating the proton gradient across the mitochondrial membrane and leading to an increase in metabolic rate.[3] This mechanism has been explored for various therapeutic applications, though toxicity remains a concern. The dinitrophenyl group also serves as a hapten, capable of inducing an immune response, and has been used in the development of immunological probes.[4]

The combination of these two moieties in a single scaffold suggests a high potential for tunable biological activity and favorable drug-like properties. This guide will provide a comprehensive analysis of the SAR of (3,4-dinitrophenyl)(morpholino)methanone derivatives, offering insights into how modifications to this core structure can be rationally designed to optimize for specific therapeutic targets.

Synthesis of the (3,4-Dinitrophenyl)(morpholino)methanone Core and its Derivatives

The synthesis of the (3,4-dinitrophenyl)(morpholino)methanone core structure is a straightforward process, typically commencing with 3,4-dinitrobenzoic acid. A common and efficient method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with morpholine.[5] This synthetic route is amenable to the production of a diverse library of derivatives.

General Synthesis Protocol

A reliable protocol for the synthesis of the parent compound is as follows:

-

Step 1: Formation of 3,4-Dinitrobenzoyl Chloride. 3,4-Dinitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 3,4-dinitrobenzoyl chloride.

-

Step 2: Amidation with Morpholine. The crude 3,4-dinitrobenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of morpholine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final compound, (3,4-dinitrophenyl)(morpholino)methanone, can be purified by recrystallization or column chromatography.

Synthetic Derivatization Strategies

The versatility of this synthetic route allows for the introduction of various substituents at key positions to explore the SAR.

-

Modifications on the Dinitrophenyl Ring: A range of commercially available substituted dinitrobenzoic acids can be used as starting materials to introduce substituents onto the aromatic ring.

-

Modifications on the Morpholine Ring: Commercially available substituted morpholines can be used in the amidation step to explore the impact of modifications on this ring.

-

Modifications of the Carbonyl Linker: While less common, modifications to the carbonyl group, such as reduction to a methylene bridge or conversion to a thioamide, can be explored to probe the importance of this linker.

Caption: General synthetic workflow for (3,4-dinitrophenyl)(morpholino)methanone.

Potential Biological Activities and Therapeutic Targets

The unique combination of the dinitrophenyl and morpholine moieties suggests several potential avenues for biological activity.

-

Mitochondrial Uncoupling and Metabolic Modulation: The presence of the dinitrophenyl group strongly suggests that these derivatives may act as mitochondrial uncouplers.[3] This could be therapeutically relevant for conditions such as obesity and metabolic syndrome. The morpholine group may serve to modulate the potency and pharmacokinetic profile of these compounds, potentially leading to a better therapeutic window compared to DNP itself.

-

Anticancer Activity: A significant number of FDA-approved drugs containing a morpholine ring are anticancer agents.[1] The morpholine moiety can enhance the potency of kinase inhibitors and improve their pharmacokinetic properties.[2][6] The dinitrophenyl group can also contribute to anticancer effects through various mechanisms.

-

Central Nervous System (CNS) Activity: The morpholine scaffold is known to be blood-brain barrier penetrant and is present in many CNS-active compounds.[6][7] This suggests that (3,4-dinitrophenyl)(morpholino)methanone derivatives could be explored for neurological disorders. For instance, a trimetozine derivative, morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone, has shown anxiolytic-like behavior in preclinical models.[8]

-

Anti-inflammatory and Antimicrobial Activity: Morpholine derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[2] The dinitrophenyl moiety can also elicit inflammatory responses, suggesting a complex interplay of effects that could be fine-tuned through structural modifications.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the hypothetical SAR for (3,4-dinitrophenyl)(morpholino)methanone derivatives, based on established medicinal chemistry principles and data from related compound classes.

Modifications of the Dinitrophenyl Ring

The substitution pattern on the dinitrophenyl ring is expected to have a profound impact on the biological activity of these derivatives.

-

Position and Number of Nitro Groups: The presence and position of the electron-withdrawing nitro groups are critical for the mitochondrial uncoupling activity associated with dinitrophenols. It is hypothesized that moving the nitro groups from the 3,4-positions to other positions (e.g., 2,4- or 2,6-) will significantly alter the electronic properties of the ring and, consequently, the uncoupling potency. A systematic exploration of dinitrophenyl isomers is a key first step in any SAR campaign.

-

Introduction of Other Substituents: The addition of other substituents to the dinitrophenyl ring can modulate both the potency and the physicochemical properties of the derivatives.

-

Electron-donating groups (e.g., -OCH₃, -CH₃): These groups may reduce the uncoupling activity by counteracting the electron-withdrawing effect of the nitro groups. However, they could also improve metabolic stability and oral bioavailability.

-

Electron-withdrawing groups (e.g., -CF₃, -Cl): These groups may enhance the uncoupling potency but could also increase toxicity.

-

Hydrogen bond donors/acceptors (e.g., -OH, -NH₂): These groups can introduce new interactions with the biological target and improve solubility.

-

Table 1: Hypothetical SAR of Dinitrophenyl Ring Modifications

| Derivative | R1 | R2 | R3 | R4 | Hypothetical IC50 (µM) for Mitochondrial Uncoupling |

| Parent | H | NO₂ | NO₂ | H | 10 |

| 1a | NO₂ | H | NO₂ | H | 5 |

| 1b | H | NO₂ | NO₂ | OCH₃ | 25 |

| 1c | H | NO₂ | NO₂ | Cl | 8 |

| 1d | H | H | NO₂ | H | >100 |

Modifications of the Morpholine Ring

The morpholine ring is a key determinant of the pharmacokinetic properties of these derivatives.

-

Substitution on the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a potential site for metabolism. Introducing steric bulk near the nitrogen may improve metabolic stability.

-

Substitution on the Morpholine Carbons: Adding substituents to the carbon atoms of the morpholine ring can influence the conformation of the ring and its interactions with the target protein.

-

Small alkyl groups (e.g., methyl, ethyl): These can be used to probe for steric clashes in the binding pocket.

-

Polar groups (e.g., hydroxyl, amino): These can be introduced to improve solubility and form additional hydrogen bonds.

-

Table 2: Hypothetical SAR of Morpholine Ring Modifications

| Derivative | Morpholine Substitution | Hypothetical Oral Bioavailability (%) |

| Parent | Unsubstituted | 40 |

| 2a | 2-methyl | 45 |

| 2b | 3,5-dimethyl | 55 |

| 2c | 2-hydroxymethyl | 30 |

Modifications of the Carbonyl Linker

The carbonyl group acts as a rigid linker between the dinitrophenyl and morpholine moieties.

-

Reduction to a Methylene Bridge: Reducing the carbonyl to a methylene group would increase the flexibility of the molecule. This could be beneficial if a more flexible conformation is required for binding to the target, but it would also remove a potential hydrogen bond acceptor.

-

Conversion to a Thioamide: Replacing the carbonyl oxygen with sulfur would alter the electronic properties and hydrogen bonding capacity of the linker.

Caption: Key regions for SAR exploration in (3,4-dinitrophenyl)(morpholino)methanone derivatives.

Experimental Protocols for SAR Elucidation

A robust experimental plan is crucial for validating the hypothetical SAR and identifying lead compounds.

In Vitro Assays

-

Mitochondrial Respiration Assay: To assess the mitochondrial uncoupling activity, oxygen consumption rates can be measured in isolated mitochondria or whole cells using a Seahorse XF Analyzer or a similar instrument.

-

Cytotoxicity Assays: The cytotoxicity of the derivatives should be evaluated in a panel of cell lines (e.g., cancer cell lines and normal cell lines) using assays such as the MTT or CellTiter-Glo assay.

-

Kinase Inhibition Assays: If anticancer activity is being pursued, the derivatives should be screened against a panel of relevant kinases.

-

Permeability Assays: The ability of the compounds to cross cell membranes can be assessed using parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell permeability assays.

In Vivo Studies

Promising candidates from in vitro studies should be advanced to in vivo models.

-

Pharmacokinetic Studies: The oral bioavailability, half-life, and tissue distribution of the lead compounds should be determined in animal models (e.g., mice or rats).

-

Efficacy Studies: The therapeutic efficacy of the compounds should be evaluated in relevant animal models of disease (e.g., diet-induced obesity models for metabolic studies, or tumor xenograft models for cancer studies).

-

Toxicity Studies: Preliminary toxicity studies should be conducted to assess the safety profile of the lead compounds.

Conclusion and Future Directions

The (3,4-dinitrophenyl)(morpholino)methanone scaffold holds significant promise for the development of novel therapeutics. The combination of the biologically active dinitrophenyl moiety and the pharmacokinetically favorable morpholine ring provides a solid foundation for a successful drug discovery program. A systematic exploration of the SAR, guided by the principles outlined in this guide, will be essential for unlocking the full therapeutic potential of this compound class. Future work should focus on synthesizing and evaluating a diverse library of derivatives to build a comprehensive SAR dataset. This will enable the rational design of potent, selective, and safe drug candidates for a range of therapeutic indications.

References

-

Wang, L., Wang, J., Xu, S., Wu, J., Tang, Q., & Zheng, P. (2015). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. [Link]

-

Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(3), 673-675. [Link]

-

Saggioro, F. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 894. [Link]

-

Taylor & Francis. (n.d.). Dinitrophenyl – Knowledge and References. Taylor & Francis Online. [Link]

-

Reddy, P. S., et al. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Analytical Biochemistry, 308(1), 123-127. [Link]

-

Ryabukhin, S. V., et al. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(16), 4976. [Link]

-

Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. PharmaChem, 2(1), 100012. [Link]

-

Geier, E. G., & Scherer, J. R. (2018). 2,4 Dinitrophenol as Medicine. eLife, 7, e35326. [Link]

-

MDPI. (2023). Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. MDPI. [Link]

-

Analytical Methods. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Royal Society of Chemistry. [Link]

-

Di Pietro, O., & Carreiras, M. D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3246-3263. [Link]

-

Ostrovskyi, D., & Opatz, T. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6509. [Link]

-

Shine, H. J., & Cheng, J. (1971). 2,4-Dinitrophenylhydrazones: a modified method for the preparation of these derivatives and an explanation of previous conflicting results. The Journal of Organic Chemistry, 36(19), 2923-2925. [Link]

-

Taylor & Francis. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

de Oliveira, R. S., et al. (2023). Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Biomedicine & Pharmacotherapy, 162, 114639. [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Wikipedia. [Link]

-

Wiley Online Library. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Wiley Online Library. [Link]

-

Van Etten, R. L., & Hunziker, P. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 163(2), 349-357. [Link]

-

Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1866-1871. [Link]

-

Gries, P., et al. (2022). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 12(5), 415. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets for (3,4-Dinitrophenyl)(morpholino)methanone

The following technical guide details the pharmacological profile, mechanism of action, and experimental applications of (3,4-Dinitrophenyl)(morpholino)methanone (also known as 3,4-dinitro-N-morpholinobenzamide).

A Pleiotropic Electrophilic Scaffold for GST Profiling and Antimicrobial Discovery

Executive Summary & Chemical Identity

(3,4-Dinitrophenyl)(morpholino)methanone represents a specialized class of electron-deficient aromatic amides. Unlike standard pharmaceutical actives, this compound functions primarily as a covalent electrophilic probe and a bioreductive prodrug scaffold . Its biological activity is governed by the highly electron-withdrawing 3,4-dinitro motif, which activates the benzene ring toward Nucleophilic Aromatic Substitution (SNAr) and nitro-reduction.

Chemical Structure & Properties:

-

Pharmacophore: The electron-deficient dinitroaryl ring (electrophile) coupled with a morpholine ring (solubilizing and non-hydrogen-bond-donating amide cap).

-

Reactivity Profile: High susceptibility to thiolate attack (e.g., Glutathione, Cysteine) and enzymatic reduction.

Therapeutic Targets & Mechanisms of Action[5]

The therapeutic potential of this compound is defined by its interaction with specific enzymatic systems that process xenobiotic electrophiles and nitro-aromatics.

Target A: Glutathione S-Transferases (GSTs) – Oncology & Diagnostics

Role: Suicide Substrate / Activity-Based Probe

The Glutathione S-Transferases (GSTs) are a family of Phase II detoxification enzymes often overexpressed in chemoresistant tumors. They catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates.

-

Mechanism: The 3,4-dinitro moiety creates a "hotspot" for nucleophilic attack. The enzyme (GST) facilitates the deprotonation of GSH, which then attacks the aromatic ring at the C-3 or C-4 position (ortho to a nitro group).

-

Reaction Type: Nucleophilic Aromatic Substitution (SNAr).

-

Outcome: Displacement of a nitro group (typically nitrite release) or formation of a Meisenheimer complex. This reaction is the basis for using 3,4-dinitrobenzamides as fluorogenic or colorimetric sensors for GST activity in cancer cells.

-

Therapeutic Relevance: Inhibiting GSTs can reverse drug resistance. While this specific molecule is a substrate, its structural analogs (e.g., ethacrynic acid derivatives) act as inhibitors. The morpholine amide variant serves as a specific probe to map the substrate tolerance of GST isozymes (Alpha, Mu, Pi).

Target B: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) – Tuberculosis

Role: Suicide Inhibitor (Pro-drug)

Nitro-aromatic amides are a validated class of anti-tubercular agents (e.g., Benzothiazinones).

-

Mechanism: Mycobacterium tuberculosis possesses a specific nitroreductase (Ddn) that activates the nitro group.

-

Pathway: The 3,4-dinitro group undergoes partial reduction to a nitroso or hydroxylamine intermediate.

-

Covalent Capture: The reactive nitroso intermediate forms a semimercaptal bond with a critical cysteine residue (Cys387) in the active site of DprE1 , an enzyme essential for cell wall arabinogalactan synthesis.

-

Efficacy Note: While 3,5-dinitro isomers are often cited, the 3,4-dinitro arrangement provides a unique redox potential that can bypass resistance mechanisms associated with standard DprE1 inhibitors.

Target C: Hypoxia-Inducible Factors (Tumor Hypoxia)

Role: Bioreductive Alkylating Agent

In hypoxic tumor environments, the lack of oxygen prevents the re-oxidation of the nitro-radical anion. This leads to the accumulation of toxic reduction byproducts (hydroxylamines) that can alkylate DNA or inhibit mitochondrial respiration.

Mechanistic Visualization

The following diagram illustrates the dual pathways of activation: SNAr Conjugation (GST-mediated) and Nitro-Reduction (DprE1/Hypoxia-mediated).

Caption: Dual activation pathways: GST-mediated nucleophilic aromatic substitution (top) and bioreductive activation targeting DprE1 or DNA (bottom).

Experimental Protocols

Protocol A: Synthesis of (3,4-Dinitrophenyl)(morpholino)methanone

This protocol ensures high purity by utilizing the acid chloride method, avoiding the formation of anhydride byproducts.

Reagents:

-

3,4-Dinitrobenzoic acid (1.0 eq)[6]

-

Thionyl Chloride (SOCl2) (5.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, suspend 3,4-dinitrobenzoic acid in anhydrous DCM. Add SOCl2 dropwise, followed by 1-2 drops of DMF.

-

Reflux: Heat the mixture to reflux (40°C) for 3 hours under N2 atmosphere until the solution becomes clear (formation of acid chloride).

-

Evaporation: Remove excess SOCl2 and solvent under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Cool the solution to 0°C. Add a mixture of Morpholine and TEA in DCM dropwise over 30 minutes. The reaction is exothermic.

-

Completion: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted morpholine), saturated NaHCO3 (to remove unreacted acid), and Brine.

-

Purification: Dry over Na2SO4 and concentrate. Recrystallize from Ethanol/Water to yield yellow needles.

Protocol B: GST Specificity Assay (Spectrophotometric)

This assay determines if the compound acts as a substrate for GST, indicated by the release of nitrite or formation of a conjugate.

Materials:

-

Recombinant Human GST A1-1, M1-1, and P1-1 isoforms.

-

Buffer: 100 mM Potassium Phosphate, pH 6.5, 1 mM EDTA.

-

Substrate Stock: 50 mM (3,4-Dinitrophenyl)(morpholino)methanone in DMSO.

-

GSH Stock: 100 mM Reduced Glutathione in water.

Workflow:

-

Blanking: Prepare a cuvette with 980 µL Buffer + 10 µL Substrate Stock.

-

Initiation: Add 10 µL GSH Stock (Final conc. 1 mM). Record baseline absorbance at 340 nm (to check for non-enzymatic reaction).

-

Enzyme Addition: Add GST enzyme (approx. 0.1 units).

-

Measurement: Monitor the change in absorbance at 340 nm (conjugate formation) or 540 nm (Griess reagent assay for released nitrite if using an endpoint method) for 5 minutes.

-

Analysis: Calculate specific activity using the Beer-Lambert law. A linear increase indicates the compound is a competent substrate.

Quantitative Data Summary

The following table summarizes predicted physicochemical properties and enzymatic kinetics based on structural analogs (SAR data).

| Parameter | Value / Characteristic | Relevance |

| Molecular Weight | 281.22 g/mol | Optimal for cell permeability (Lipinski compliant). |

| LogP (Predicted) | ~1.2 - 1.5 | High bioavailability; Morpholine enhances solubility vs. phenyl analogs. |

| Electrophilicity (ω) | High | Critical for SNAr reactivity with Cys/GSH. |

| GST Specificity | Isoform Dependent | Preferential substrate for GST-Pi (often overexpressed in tumors). |

| DprE1 IC50 | ~5 - 50 µM (Est.) | Moderate intrinsic activity; requires optimization of the amide tail for nanomolar potency. |

| Solubility | > 5 mg/mL (DMSO) | Suitable for HTS and in vitro assays. |

Synthetic Utility: Precursor to Benzimidazole Inhibitors

Beyond its direct activity, this compound is a high-value intermediate. Reduction of the nitro groups yields 3,4-diaminobenzoylmorpholine , a critical scaffold for synthesizing Benzimidazole-based Kinase Inhibitors (e.g., p38 MAP Kinase inhibitors).

Caption: Synthetic pathway converting the dinitro-scaffold into bioactive benzimidazole kinase inhibitors.

References

-

Mechanisms of Nitro-Aromatic Anti-Tuberculars : "Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles... In the case of 3,4-dinitrobenzyl analogues..." Journal of Medicinal Chemistry. Link

-

GST Fluorogenic Substrates : "Optical substrates for drug-metabolizing enzymes: Recent advances and future perspectives." Acta Pharmaceutica Sinica B. Link

-

Benzimidazole Synthesis from Dinitrobenzamides : "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines... and p38 kinase inhibitors from 3,4-dinitrobenzamide precursors." Journal of Medicinal Chemistry / Patent Literature. (Contextual synthesis reference). Link

-

Nitro-Group Activation : "Nitroaromatic compounds, from synthesis to biodegradation." Microbiology and Molecular Biology Reviews. Link

-

DprE1 Inhibition : "Decaprenylphosphoryl-β-D-ribose 2′-epimerase inhibitors: A review of their structure-activity relationship." European Journal of Medicinal Chemistry. Link

Sources

- 1. N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide (918631-19-3) for sale [vulcanchem.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. WO2004014900A1 - Benzimidazoles and benzothiazoles as inhibitors of map kinase - Google Patents [patents.google.com]

- 4. Optical substrates for drug-metabolizing enzymes: Recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Comprehensive Characterization of (3,4-Dinitrophenyl)(morpholino)methanone

For: Researchers, scientists, and drug development professionals.

Introduction

(3,4-Dinitrophenyl)(morpholino)methanone is a synthetic organic compound featuring a dinitrophenyl group linked to a morpholine moiety via a carbonyl bridge. The presence of the dinitrophenyl group, a known hapten, suggests potential applications in immunology and cancer research by modifying cellular components to elicit immune responses.[1] The morpholine core is a common scaffold in bioactive compounds, known to enhance solubility and modulate pharmacological properties.[2] Given its potential as a key intermediate in the synthesis of active pharmaceutical ingredients, rigorous analytical characterization is paramount to ensure its identity, purity, and stability.

This document provides a comprehensive guide to the analytical methods for the characterization of (3,4-Dinitrophenyl)(morpholino)methanone, offering detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of (3,4-Dinitrophenyl)(morpholino)methanone is presented in the table below. These values are derived from computational models and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₅ | PubChem CID: 220838 (for 4-nitro isomer) |

| Molecular Weight | 265.22 g/mol | PubChem CID: 220838 (for 4-nitro isomer) |

| Appearance | Expected to be a yellow crystalline solid | General knowledge of dinitrophenyl compounds |

| Melting Point | Not available; likely >150 °C | Inferred from related structures |

| Solubility | Soluble in polar organic solvents (e.g., Acetonitrile, DMSO, DMF) | General chemical principles |

Analytical Characterization Workflow

The comprehensive characterization of (3,4-Dinitrophenyl)(morpholino)methanone involves a multi-technique approach to confirm its structure, purity, and thermal stability. The following diagram illustrates the recommended analytical workflow.

Caption: A logical workflow for the comprehensive analysis of (3,4-Dinitrophenyl)(morpholino)methanone.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of (3,4-Dinitrophenyl)(morpholino)methanone and for identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for assessing the purity of nitroaromatic compounds.[3][4] The dinitrophenyl chromophore allows for sensitive detection at multiple wavelengths. A reversed-phase method is proposed for optimal separation.

Protocol: HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and dual-wavelength UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column could also be considered for alternative selectivity due to potential π-π interactions.[5]

-

-

Mobile Phase:

-

Solvent A: Deionized water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

-

| Time (minutes) | % Solvent B |

| 0.0 | 30 |

| 15.0 | 80 |

| 17.0 | 80 |

| 17.1 | 30 |

| 20.0 | 30 |

-

Run Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (primary) and 210 nm (secondary).

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[3]

-

Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. The acidic mobile phase ensures the morpholine nitrogen is protonated, leading to sharper peaks. Acetonitrile is a common organic modifier that provides good peak shape and resolution for nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. While dinitrophenyl compounds can be thermally labile, a carefully optimized method can provide valuable information.

Protocol: GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

-

GC Parameters:

-

Inlet Temperature: 250 °C (splitless injection).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.

-

Rationale: The temperature program is designed to be gentle enough to prevent on-column degradation while still allowing for the elution of the target compound and potential impurities. EI at 70 eV will produce reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation:

-

NMR spectrometer operating at a minimum of 400 MHz for ¹H.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent.[6][7]

-

Chloroform-d (CDCl₃) is a good starting choice due to its ability to dissolve a wide range of organic compounds.[8] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is limited.

-

Ensure the solution is homogeneous.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key expected signals include those for the aromatic protons on the dinitrophenyl ring and the methylene protons of the morpholine ring.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals will correspond to the aromatic carbons, the carbonyl carbon, and the carbons of the morpholine ring.

-

Expected Chemical Shifts (Predicted):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 | 120 - 150 |

| Morpholine Protons | 3.5 - 4.0 | 40 - 70 |

| Carbonyl Carbon | - | 165 - 175 |

Rationale: The specific chemical shifts and coupling patterns of the protons will confirm the substitution pattern on the aromatic ring and the integrity of the morpholine ring. The ¹³C NMR spectrum will verify the number of unique carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

Protocol: FTIR Analysis

-

Instrumentation:

-

FTIR spectrometer.

-

-

Sample Preparation:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| Ar-NO₂ (asymmetric) | 1500 - 1560 |

| Ar-NO₂ (symmetric) | 1345 - 1385 |

| C-N (Amine) | 1000 - 1250 |

| C-O-C (Ether) | 1070 - 1150 |

| Ar C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Rationale: The presence of a strong absorption band in the carbonyl region, along with characteristic bands for the nitro groups and the C-N and C-O-C bonds of the morpholine ring, will provide strong evidence for the correct structure.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the stability of the compound at elevated temperatures, which is important for handling, storage, and formulation development.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. The thermal decomposition of nitro compounds can be energetic.[11]

Protocol: TGA Analysis

-

Instrumentation:

-

Thermogravimetric analyzer.

-

-

Run Parameters:

-

Sample Size: 2-5 mg.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

Atmosphere: Nitrogen at a flow rate of 20 mL/min.

-

Rationale: The TGA thermogram will reveal the temperature at which the compound begins to decompose and the percentage of mass loss associated with decomposition. This information is critical for assessing thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition exotherms.

Protocol: DSC Analysis

-

Instrumentation:

-

Differential scanning calorimeter.

-

-

Run Parameters:

-

Sample Size: 2-5 mg, sealed in an aluminum pan.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature just above the decomposition onset determined by TGA.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Rationale: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid, providing an accurate melting point. Any exothermic events following the melt would indicate decomposition, and the energy released can be quantified.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of (3,4-Dinitrophenyl)(morpholino)methanone. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently verify the identity, purity, and stability of this compound, ensuring its suitability for further research and development.

References

-

MDPI. (2020). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dinitrophenyl – Knowledge and References. Retrieved from [Link]

- Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.

-

PubChem. (n.d.). 3,4-Dinitrophenol. Retrieved from [Link]

-

Chemsrc. (n.d.). (3,4-dinitrophenyl)-phenyl-methanone. Retrieved from [Link]

-

Huanwei. (2023). Liquid phase method for morpholine. Retrieved from [Link]

- Samarra Journal of Pure and Applied Science. (2021).

-

YouTube. (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. Retrieved from [Link]

-

PubMed. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Adina Magdalena Musuc et al. (n.d.). Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

-

EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

ACS Publications. (1966). Gas Chromatographic Separation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.

- ResearchGate. (2007). Fourier-transform infrared (FTIR)

- ResearchGate. (2014). 2,4‐Dinitrophenylhydrazine assay guideline with optimized....

- ResearchGate. (2001).

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chromatography Forum. (2023). Aldehyde DNPH derivatives and GCMS. Retrieved from [Link]

- NIH. (2021). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow.

-

NIH. (2020). The Application of a Desktop NMR Spectrometer in Drug Analysis. Retrieved from [Link]

-

PubMed. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Retrieved from [Link]

- World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)

-

PubMed. (2015). Spectroscopic investigation (FTIR spectrum), NBO, HOMO-LUMO energies, NLO and thermodynamic properties of 8-Methyl-N-vanillyl-6-nonenamideby DFT methods. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubMed. (1988). Analysis and kinetics of 2,4-dinitrophenol in tissues by capillary gas chromatography--mass spectrometry. Retrieved from [Link]

-

PubMed. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Retrieved from [Link]

- AppNote. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.

- ATSDR. (1995). Toxicological Profile for Dinitrophenols.

- Supporting M

- ResearchGate. (2005).

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

- ResearchGate. (2015). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H.

-

PubMed. (2007). Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). Retrieved from [Link]

- ResearchGate. (2015).

-

SIELC Technologies. (n.d.). Morpholine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

-

NIH. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ETH Zurich Research Collection. (2014). Dynamic Nuclear Polarization Enhanced NMR Spectroscopy for Pharmaceutical Formulations. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). Morpholino(4-nitrophenyl)methanone. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. agilent.com [agilent.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. organomation.com [organomation.com]

- 9. Spectroscopic investigation (FTIR spectrum), NBO, HOMO-LUMO energies, NLO and thermodynamic properties of 8-Methyl-N-vanillyl-6-nonenamideby DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Cytotoxicity Profiling of (3,4-Dinitrophenyl)(morpholino)methanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cytotoxic Profile of a Novel Nitroaromatic Compound

The preclinical evaluation of novel chemical entities is a cornerstone of modern drug discovery and chemical safety assessment. Among the vast chemical landscapes, nitroaromatic compounds represent a class of molecules with significant biological activities, ranging from antimicrobial and anticancer to explosive and toxicological properties. This document provides a comprehensive guide to evaluating the in vitro cytotoxicity of a specific novel compound, (3,4-Dinitrophenyl)(morpholino)methanone .

While direct biological data for this exact molecule is not extensively published, its structure provides critical clues. The dinitrophenyl moiety is famously associated with compounds like 2,4-Dinitrophenol (DNP), a potent modulator of mitochondrial function. The morpholine group is a common scaffold in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. The combination of these structural features necessitates a thorough investigation of its potential effects on cell health.

This guide is designed to be a self-validating system for the researcher. It moves beyond a simple recitation of steps to explain the causality behind the chosen methodologies. We will employ a multi-assay approach to build a holistic cytotoxicity profile, assessing metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). By interrogating the compound's effects on multiple, distinct cellular processes, we can generate a robust and reliable dataset.

Compound Profile & Hypothesized Mechanism of Action

Chemical Structure and Properties

-

IUPAC Name: (3,4-Dinitrophenyl)(morpholino)methanone

-

Molecular Formula: C₁₁H₁₁N₃O₅

-

Structural Features:

-

3,4-Dinitrophenyl group: An aromatic ring with two nitro (-NO₂) groups. These electron-withdrawing groups are critical to the hypothesized biological activity.

-

Morpholino-methanone group: A morpholine ring linked via a carbonyl group, which may influence the compound's solubility and interactions with cellular targets.

-

Hypothesized Mechanism of Cytotoxicity

Based on its structural similarity to known toxic agents, we can propose two primary, potentially interconnected, mechanisms of action.

-

Mitochondrial Uncoupling: The dinitrophenyl group is structurally analogous to DNP, a classic uncoupling agent. These molecules act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a rapid decrease in cellular ATP, an increase in oxygen consumption, and energy loss as heat, ultimately triggering cell death.

-

Induction of Oxidative Stress: Nitroaromatic compounds can be enzymatically reduced by cellular flavoenzymes. This process can lead to the formation of nitro anion radicals, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS). An overwhelming accumulation of ROS induces oxidative stress, leading to damage of lipids, proteins, and DNA, which can trigger apoptosis or necrosis.

These hypotheses form the basis for our experimental design, which aims to probe mitochondrial health, membrane damage (a hallmark of necrosis), and apoptotic pathway activation.

Caption: A comprehensive workflow for cytotoxicity testing.

Cell Seeding and Compound Treatment

-

Harvest and Count: Harvest cells as described in the passaging protocol. Perform a cell count using a hemocytometer or automated cell counter to determine the concentration of viable cells.

-

Seed Plates: Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) in complete medium. Dispense 100 µL of this suspension into each well of three separate 96-well plates (one for each assay).

-

Expertise Insight: Seeding density is critical. Too few cells will yield a weak signal; too many can become confluent and enter growth arrest, altering their sensitivity to the compound.

-

-

Incubate: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

-

Prepare Compound Dilutions: Prepare a 2X serial dilution series of (3,4-Dinitrophenyl)(morpholino)methanone in the appropriate cell culture medium. Start from a high concentration (e.g., 200 µM) and perform 8-10 dilutions.

-

Treat Cells: Remove the medium from the wells and add 100 µL of the compound dilutions. Include the following crucial controls on each plate:

-

Untreated Control: Cells with fresh medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (to ensure the solvent is not toxic).

-

Positive Control (for LDH/Caspase): A known toxin like Staurosporine or a lysis buffer to induce maximum signal.

-

-

Incubate: Return plates to the incubator for the desired exposure times (e.g., 24, 48, or 72 hours).

Protocol: MTT Assay (Metabolic Viability)

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of metabolically active cells.

-

After the treatment incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. Purple formazan crystals should become visible within the cells under a microscope.

-

Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals or the cell layer.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gently shaking the plate for 5-10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

Protocol: LDH Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (necrosis). The assay measures the enzymatic activity of LDH in the supernatant.

-

After the treatment incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Trustworthiness Check: Do not disturb the cell layer during this step, as this could falsely elevate LDH release.

-

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit.

-

Read the absorbance at 490 nm (with a reference wavelength of ~680 nm) using a microplate reader.

Protocol: Caspase-3/7 Assay (Apoptosis)

Principle: Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.

-

After the treatment incubation period, allow the 96-well plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Add 100 µL of the prepared reagent to each well.

-

Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the luminescence using a microplate reader.

Data Analysis and Interpretation

Data Normalization

For each assay, normalize the raw data to the controls to determine the percentage of viability or cytotoxicity.

-

For MTT (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

-

For LDH (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxLysis - Abs_Untreated)] * 100

IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).

-

Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).

-

The IC50 value is determined from this curve. Software such as GraphPad Prism is highly recommended for this analysis. [1][2]

Data Presentation

Summarize the calculated IC50 values in a table for easy comparison across cell lines and assays.

Table 1: Example IC50 Values (µM) for (3,4-Dinitrophenyl)(morpholino)methanone after 48h Treatment

| Cell Line | MTT Assay (IC50) | LDH Assay (IC50) | Caspase-3/7 Assay (EC50) |

| HeLa | 15.2 ± 1.8 | 45.7 ± 5.1 | 12.5 ± 1.5 |

| A549 | 22.5 ± 2.5 | 68.1 ± 7.3 | 19.8 ± 2.1 |

| HepG2 | 8.9 ± 1.1 | 25.4 ± 3.2 | 7.5 ± 0.9 |

Integrated Interpretation

The power of this multi-assay approach lies in the integrated interpretation of the results.

-

Scenario 1: Low MTT IC50 ≈ Low Caspase EC50 < High LDH IC50

-

This pattern (as seen in the example data) is a strong indicator of apoptosis . The compound reduces metabolic activity (MTT) and activates caspases at similar concentrations, while membrane rupture (LDH release) only occurs at much higher concentrations, likely due to secondary necrosis following apoptosis. This would support both the mitochondrial uncoupling and oxidative stress hypotheses, as both can trigger the intrinsic apoptotic pathway.

-

-

Scenario 2: Low MTT IC50 ≈ Low LDH IC50

-

If viability loss and membrane damage occur at similar concentrations, it suggests a primary necrotic or necroptotic mechanism of cell death.

-

-

Scenario 3: High MTT IC50, but still observable effects

-

If the compound does not significantly impact MTT reduction but still kills cells (measured by other means), it might suggest a non-mitochondrial mode of toxicity. However, for a dinitrophenyl compound, this is less likely.

-

References

-

Altogen Biosystems. (n.d.). HepG2 Cell Culture and Transfection. Retrieved from [Link]

-

Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.

-

ENCODE Project. (n.d.). HepG2 culture conditions. Retrieved from [Link]

-

Wikipedia. (2024). 2,4-Dinitrophenol. Retrieved from [Link]

- Meireles, D., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.

-

iGEM. (2020). Passaging of HeLa cells. Retrieved from [Link]

- Pautu, J. L., et al. (2016). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Chemical Research in Toxicology, 29(8), 1235-1251.

Sources

Application Notes & Protocols: Assessing the Antioxidant Activity of Novel Morpholino Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract